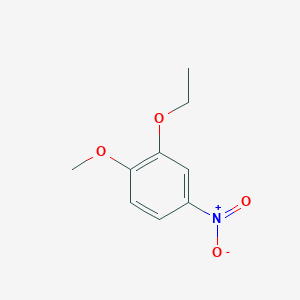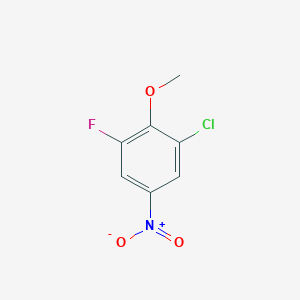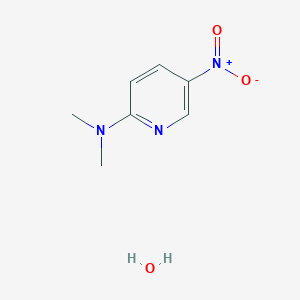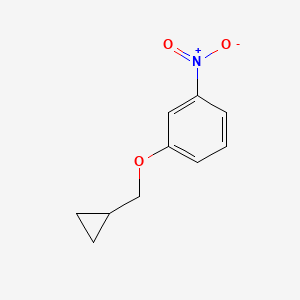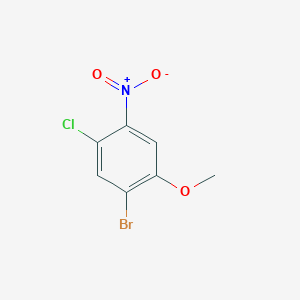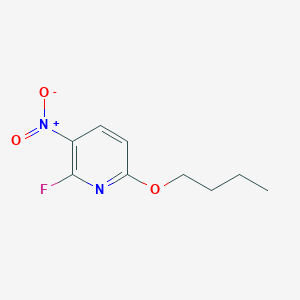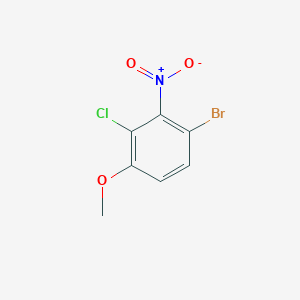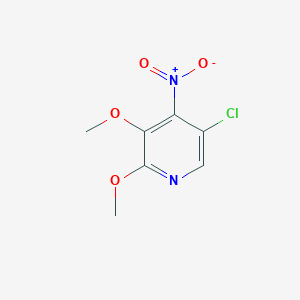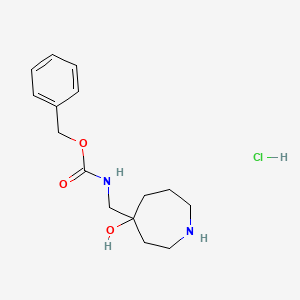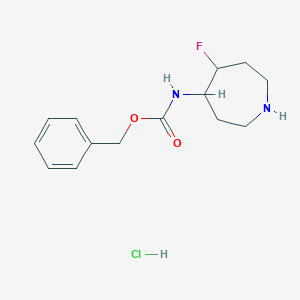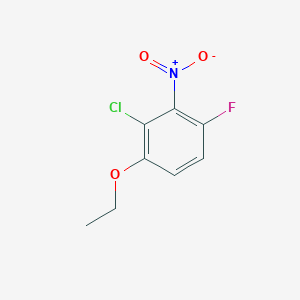
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene typically involves multi-step organic reactions starting from simpler benzene derivatives. One common method includes:
Halogenation: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using chlorine and fluorine sources, respectively.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, often involving the reaction of a hydroxyl group with an ethylating agent such as ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and halogenation steps to ensure better control over reaction conditions and yields.
化学反应分析
Types of Reactions
Reduction: The nitro group in 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Oxidation: Although less common, the ethoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Chloro-1-ethoxy-4-fluoro-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzaldehyde.
科学研究应用
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties due to its unique substituent pattern.
作用机制
The mechanism by which 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene exerts its effects depends on the specific application. In medicinal chemistry, for instance, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and fluoro groups can enhance binding affinity to target proteins.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluoro-1-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-1-ethoxy-4-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and binding properties.
2-Fluoro-1-ethoxy-4-nitrobenzene:
Uniqueness
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals.
属性
IUPAC Name |
2-chloro-1-ethoxy-4-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-2-14-6-4-3-5(10)8(7(6)9)11(12)13/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFKXAOCIPLZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
